Cashew, nutshell liq.

Overview

Description

Cashew Nutshell Liquid (CNSL) is a dark reddish-brown oil present in the pericarp of the cashew nut . It is a by-product of cashew nut processing and is one of the richest natural sources of phenolic compounds . CNSL is used in many industries as a raw material and has diverse applications, especially as a green fuel .

Synthesis Analysis

CNSL is extracted from the cashew nut shell using various techniques such as the roasting method, the hot oil bath method, and using a solar cooker . The extraction process involves removing the corrosive CNSL and rendering the shell brittle to speed up the breaking process .Molecular Structure Analysis

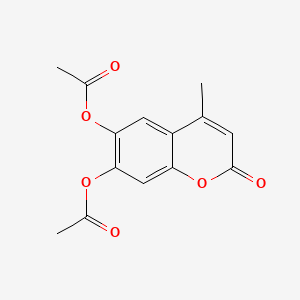

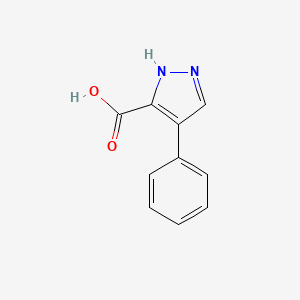

CNSL is composed of cardol, cardanol, and anacardic acid . These components account for its high phenolic content . The structure of CNSL and its components lead to the synthesis of bio-based surfactants .Chemical Reactions Analysis

CNSL can be converted into a single product, 3-pentadecylphenol/hydrogenated cardanol (alkyl side chain), via a hydrogenation reaction . It also has potential applications in the production of biodiesel due to its biodegradability, high cetane number, absence of sulfur emissions, and low volatility .Physical And Chemical Properties Analysis

CNSL is a viscous, dark reddish-brown liquid . It has excellent adhesive, antistripping, and antioxidant properties . It also exhibits high-quality maritime fuel properties, such as ultra-low sulfur and winter spec pour points .Scientific Research Applications

Pyrolysis and Energy

Cashew nutshells can be valorized through pyrolysis, a process of decomposing organic material at high temperatures in the absence of oxygen. Pyrolysis of cashew nutshells (CNS) produces solid, liquid, and gaseous fractions suitable for fuel purposes. Recovery of CNSL occurs below 200°C during heating, suggesting its potential as a renewable energy source (Ábrego et al., 2018).

Animal Feed Additives

CNSL serves as a technological additive (antioxidant) in animal feed. Although its safety for target species, consumers, and the environment remains inconclusive, it has potential as an effective feed additive for various animal species (Bampidis et al., 2021).

Green Chemistry and Sustainable Technology

CNSL, rich in phenolic compounds, emerges as a sustainable alternative to petrochemical resources. It offers potential in developing a range of functional products, emphasizing green chemistry and sustainable development (Lomonaco et al., 2017).

Surfactant Synthesis

CNSL is used in synthesizing bio-based surfactants through a waste-minimized approach, offering diverse tenside derivatives. This highlights its role in sustainable and innovative chemical production (Bragoni et al., 2018).

Bio-Based Materials and Coatings

CNSL-derived compounds are used to create bio-based polybenzoxazines and epoxy coatings, offering high-performance alternatives to traditional petroleum-based materials. These materials exhibit good mechanical properties and thermal stability, aligning with eco-friendly processes (Oliveira et al., 2019; Darroman et al., 2015).

Sun Protection Factor (SPF) and Antioxidant Properties

CNSL, a natural source of phenolic compounds, demonstrates significant impact on the yield and SPF when extracted using different solvents. This suggests its potential in sunscreen products and other applications where antioxidant properties are beneficial (Zombe et al., 2022).

Antioxidants for Plastics

CNSL derivatives, specifically thiophosphate esters, show potential as antioxidants for poly(methyl methacrylate), enhancing thermal stability and suggesting broader applications in material science (Lomonaco et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

CNSL is emerging as a promising and renewable feedstock for the development of a wide range of functional products . It is being evaluated as a potential biofuel for marine applications . The global CNSL market is projected to reach USD 564 million by 2027, driven by increasing environmental concerns and stricter norms .

properties

IUPAC Name |

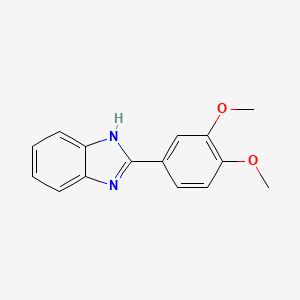

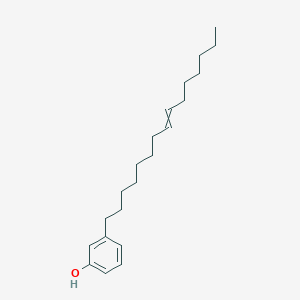

3-pentadec-8-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKVIMNNMLKUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287455 | |

| Record name | Phenol, 3-(8-pentadecenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cashew, nutshell liq. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

3-Pentadec-8-enylphenol | |

CAS RN |

8007-24-7, 52302-99-5 | |

| Record name | Cashew, nutshell liq. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(8-pentadecenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cashew, nutshell liq. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cashew (Anacardium occidentale) Nutshell Extract, Decarboxylated, Distilled | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.